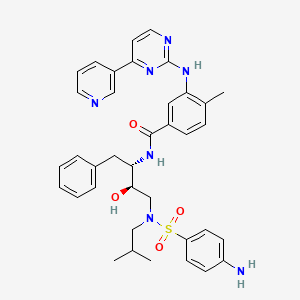
HIV-1 protease-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 protease-IN-9 is a compound that acts as an inhibitor of the HIV-1 protease enzyme. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), which is responsible for the maturation of viral proteins. By inhibiting this enzyme, this compound prevents the virus from replicating and producing infectious particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease inhibitors, including HIV-1 protease-IN-9, typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of isobutylamine with acetonitrile at 80°C for 6 hours.
Introduction of functional groups: Aryl sulfonyl chloride is reacted with diisopropylethylamine and 4-dimethylaminopyridine in tetrahydrofuran at 0°C to room temperature for 3-5 hours.
Deprotection: The compound is treated with a mixture of dichloromethane and trifluoroacetic acid at 0°C to room temperature for 3 hours.
Hydrogenation: The compound is subjected to hydrogen gas at 50 psi in the presence of 10% palladium on carbon in methanol at room temperature for 2 hours.
Industrial Production Methods
Industrial production of HIV-1 protease inhibitors often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
HIV-1 protease-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include aryl sulfonyl chlorides and diisopropylethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives.
Scientific Research Applications
HIV-1 protease-IN-9 has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Used to study the life cycle of HIV and the role of protease in viral maturation.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS.
Industry: Used in the development of new antiretroviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
HIV-1 protease-IN-9 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the enzyme from cleaving viral polyproteins into mature proteins. This inhibition disrupts the viral life cycle and prevents the production of infectious viral particles. The molecular targets involved include the catalytic residues of the protease enzyme, such as aspartate, threonine, and glycine .
Comparison with Similar Compounds
HIV-1 protease-IN-9 is unique compared to other HIV-1 protease inhibitors due to its specific binding affinity and resistance profile. Similar compounds include:
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, resistance profiles, and side effects .
Properties
Molecular Formula |
C37H41N7O4S |
|---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C37H41N7O4S/c1-25(2)23-44(49(47,48)31-15-13-30(38)14-16-31)24-35(45)34(20-27-8-5-4-6-9-27)41-36(46)28-12-11-26(3)33(21-28)43-37-40-19-17-32(42-37)29-10-7-18-39-22-29/h4-19,21-22,25,34-35,45H,20,23-24,38H2,1-3H3,(H,41,46)(H,40,42,43)/t34-,35+/m0/s1 |
InChI Key |
RKIVUCDKNNHGHG-OIDHKYIRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















